molecular formula C12H12Cl2O4 B7989379 O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate

O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7989379
M. Wt: 291.12 g/mol
InChI Key: XMMYHGLGQLNJSN-UHFFFAOYSA-N
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Description

O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C12H12Cl2O4 It is characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further linked to an oxalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux to ensure complete reaction. The general reaction scheme can be represented as follows:

Oxalic Acid+3,4-Dichlorophenylethanol+EthanolO1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate+Water\text{Oxalic Acid} + \text{3,4-Dichlorophenylethanol} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Oxalic Acid+3,4-Dichlorophenylethanol+Ethanol→O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the production of the compound on a large scale with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxalate ester into alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The oxalate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • O1-[2-(3,4-Dichlorophenyl)ethyl] O2-methyl oxalate
  • O1-[2-(3,4-Dichlorophenyl)ethyl] O2-propyl oxalate
  • O1-[2-(3,4-Dichlorophenyl)ethyl] O2-butyl oxalate

Uniqueness

O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate is unique due to its specific ethyl oxalate ester moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-O-[2-(3,4-dichlorophenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O4/c1-2-17-11(15)12(16)18-6-5-8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMYHGLGQLNJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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